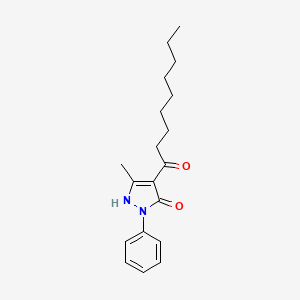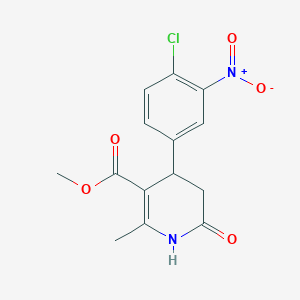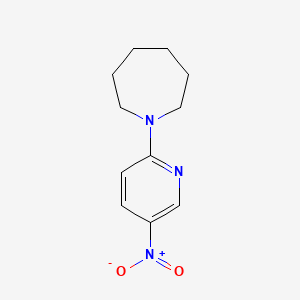
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-nonanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-nonanone, also known as Curcumin C3 reductase inhibitor 1 (CCRI-1), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCRI-1 is a potent inhibitor of curcumin C3 reductase, an enzyme that is involved in the biosynthesis of curcumin, a natural polyphenol with anti-inflammatory and antioxidant properties.
Mechanism of Action
CCRI-1 exerts its pharmacological effects by inhibiting the activity of curcumin C3 reductase, which is involved in the biosynthesis of curcumin. By blocking the biosynthesis of curcumin, CCRI-1 reduces the levels of this natural polyphenol in the body, which in turn, affects various signaling pathways involved in inflammation, oxidative stress, and cell growth.
Biochemical and Physiological Effects:
CCRI-1 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, improvement of insulin sensitivity and glucose metabolism, protection of neurons from oxidative stress and inflammation, and reduction of inflammation in various tissues.
Advantages and Limitations for Lab Experiments
CCRI-1 has several advantages for lab experiments, including its high potency and selectivity for curcumin C3 reductase, and its ability to modulate various signaling pathways involved in disease pathogenesis. However, CCRI-1 also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on CCRI-1. These include further studies on its pharmacokinetics and bioavailability, development of more potent and selective analogs, investigation of its potential therapeutic applications in other diseases, and exploration of its mechanism of action at the molecular level. Additionally, more research is needed to explore the safety and toxicity of CCRI-1 in preclinical models before it can be considered for clinical trials.
In conclusion, CCRI-1 is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of curcumin C3 reductase and modulation of various signaling pathways make it an attractive target for drug development. With further research, CCRI-1 may become a valuable tool for the treatment of cancer, diabetes, and neurodegenerative disorders.
Synthesis Methods
The synthesis of CCRI-1 involves a multistep process that starts with the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1-nonanone in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield CCRI-1. The overall yield of the synthesis process is approximately 35%.
Scientific Research Applications
CCRI-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, CCRI-1 has been shown to inhibit the growth of cancer cells by blocking the biosynthesis of curcumin, which is known to have anti-cancer properties. In diabetes research, CCRI-1 has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, CCRI-1 has been shown to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,20H,3-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNBYRORJNXOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4942443.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)

![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4942458.png)
![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)
![propyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B4942478.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942480.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)

